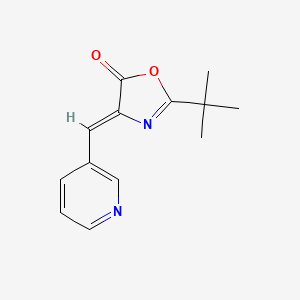

![molecular formula C23H18O6 B4051743 METHYL 2-({8-METHOXY-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)-2-PHENYLACETATE](/img/structure/B4051743.png)

METHYL 2-({8-METHOXY-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)-2-PHENYLACETATE

Descripción general

Descripción

“Methyl (8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxyacetate” is a chemical compound with the molecular formula C23H18O6 . Its average mass is 390.385 Da and its monoisotopic mass is 390.110352 Da .

Synthesis Analysis

The synthesis of similar compounds, such as 6H-benzo[c]chromenes, often starts from variously substituted salicylaldehydes and α,β-unsaturated carbonyl compounds to form the chromene core .Molecular Structure Analysis

The molecular structure of this compound is based on the 6H-benzo[c]chromen-3-yl core, which is further modified with methoxy, phenyl acetate, and other functional groups .Chemical Reactions Analysis

The key step in the synthesis of similar compounds is a highly regioselective intermolecular Diels–Alder cycloaddition, followed by oxidative aromatization of the cyclohexadiene cycloadduct intermediate .Aplicaciones Científicas De Investigación

Antibacterial Activity

Research into derivatives of 4-hydroxy-chromen-2-one, a structurally related compound, demonstrates significant antibacterial properties. For instance, synthesized compounds have shown high levels of bacteriostatic and bactericidal activity against bacterial strains such as Staphylococcus aureus, E. coli, and Bacillus cereus. These findings highlight the potential of such compounds, including methyl (8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxyacetate, in developing new antibacterial agents. The synthesized compounds were characterized using advanced analytical methods, underscoring the importance of thorough chemical analysis in drug discovery and development (Behrami & Dobroshi, 2019).

Heterocyclic Synthesis

The synthesis of heterocyclic compounds is a crucial area of research for the development of new therapeutic agents. A study involving the oxidation of (Z)-1-hydroxy-3-(3'-hydroxyphenyl)prop-2-enes to produce 8a-methoxy-2H,6H-dihydrochromen-6-ones demonstrates a unique process of heterocyclic synthesis. This process is notable for introducing the heteroatom from a side chain rather than directly attaching it to a benzene ring. Such innovative synthetic pathways can lead to the discovery of novel compounds with significant biological activities (Pelter, Hussain, Smith, & Ward, 1997).

Crystal Structure and Molecular Interaction

The study of molecular structures and interactions is fundamental to understanding the pharmacological potential of compounds. Research into the co-crystal structure of related compounds provides insights into molecular stability and interactions, essential for drug formulation and design. An investigation into the co-crystal structure of mixed molecules synthesized from methyl 2-(2-oxo-2H-chromen-7-yloxy)acetate revealed no hydrogen bonding between the molecules, indicating a very stable co-crystal structure. Such studies are vital for designing drugs with optimal absorption and efficacy (Kadhum et al., 2012).

Anti-inflammatory and Antioxidative Properties

Compounds derived from seaweed, including a highly oxygenated 2H-chromen derivative, have shown significant anti-inflammatory and antioxidative activities. This research underscores the potential of naturally derived compounds in therapeutic applications, particularly in inflammation and oxidative stress-related conditions. The derivative exhibited strong cyclooxygenase and lipoxygenase inhibitory properties, along with a higher anti-inflammatory selectivity index compared to standard NSAIDs, suggesting a safer profile (Makkar & Chakraborty, 2018).

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 2-(8-methoxy-6-oxobenzo[c]chromen-3-yl)oxy-2-phenylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18O6/c1-26-15-8-10-17-18-11-9-16(13-20(18)29-22(24)19(17)12-15)28-21(23(25)27-2)14-6-4-3-5-7-14/h3-13,21H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWINLTGQDHGDQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C3=C(C=C(C=C3)OC(C4=CC=CC=C4)C(=O)OC)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

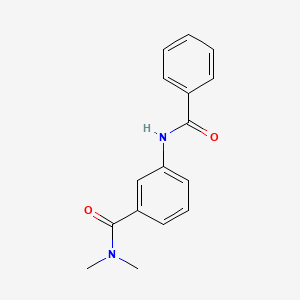

![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B4051660.png)

![2-[(methyl{[3-(2-thienyl)-1H-pyrazol-5-yl]methyl}amino)methyl]nicotinic acid](/img/structure/B4051668.png)

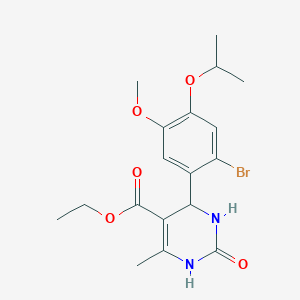

![N-(2-methoxyphenyl)-2-[(4-oxo-6-phenyl-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B4051683.png)

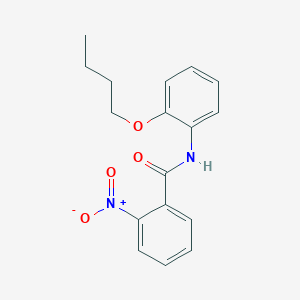

![ethyl 4-({[1-(4-tert-butylbenzoyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B4051690.png)

![2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4051715.png)

![methyl 3-methyl-11-(5-methyl-2-furyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B4051716.png)

![1,2,2-trimethyl-3-[(1,3-thiazol-2-ylamino)carbonyl]cyclopentanecarboxylic acid](/img/structure/B4051722.png)

![N-phenyl-N'-{2-[(2-thienylmethyl)thio]ethyl}thiourea](/img/structure/B4051747.png)

![N,2-dimethyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B4051752.png)

![N-[4-(DIBUTYLSULFAMOYL)PHENYL]-4-ACETAMIDOBENZAMIDE](/img/structure/B4051756.png)